N'-(2,4-Dimethylphenyl)-N-methylformamidine
Overview
Description
N’-(2,4-Dimethylphenyl)-N-methylformamidine is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, characterized by the presence of a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Semiamitraz primarily targets the A family of G protein-coupled receptors . These receptors are responsible for responses to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .
Mode of Action
Semiamitraz interacts with its targets by acting as a neurotoxicant . It has been shown to be more cytotoxic than its metabolites . The compound and its metabolites are predicted to pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
Biochemical Pathways
The biochemical pathways affected by Semiamitraz include the Tox21-nuclear receptor signaling and stress response pathways . Semiamitraz and its metabolites interact with diverse receptors within these pathways .
Pharmacokinetics
Based on its chemical properties, it is known to be volatile and almost insoluble in water . It is only slightly mobile with a low potential for leaching to groundwater .
Result of Action
The molecular and cellular effects of Semiamitraz’s action primarily involve neurotoxicity . It has been shown to be cytotoxic in HepG2 cells . The compound and its metabolites are known to be potent neurotoxicants .
Action Environment
The action, efficacy, and stability of Semiamitraz can be influenced by environmental factors. For example, it has been used widely within beehives to control parasitic diseases . Pesticides used for beehive treatments could be incorporated into the honey and accumulate in other hive products . Thus, the health of honeybees and the quality of honey can be impaired by pesticides .
Biochemical Analysis
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Biochemical Properties
Semiamitraz plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of the activity of monoamine oxidase . This interaction leads to excitation on non-cholinergic synapses of the central nervous system .
Cellular Effects
Semiamitraz has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. It also impacts cellular metabolism, primarily through its interaction with monoamine oxidase .
Molecular Mechanism
The molecular mechanism of action of Semiamitraz involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of monoamine oxidase, leading to excitation on non-cholinergic synapses of the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Semiamitraz change over time. It has been observed that the compound’s stability and degradation are influenced by environmental conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Semiamitraz vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Semiamitraz is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. The primary interaction is with monoamine oxidase .
Transport and Distribution
Semiamitraz is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-Dimethylphenyl)-N-methylformamidine can be synthesized through the reaction of 2,4-dimethylaniline with formamide under specific conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The process can be represented by the following equation:
[ \text{2,4-Dimethylaniline} + \text{Formamide} \rightarrow \text{N’-(2,4-Dimethylphenyl)-N-methylformamidine} ]
Industrial Production Methods
In industrial settings, the production of N’-(2,4-Dimethylphenyl)-N-methylformamidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylphenyl)-N-methylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce amines.
Scientific Research Applications
N’-(2,4-Dimethylphenyl)-N-methylformamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features but different functional groups.
2,4-Dimethylaniline: A precursor in the synthesis of N’-(2,4-Dimethylphenyl)-N-methylformamidine.
Amitraz: An acaricide and insecticide with a similar chemical structure.
Uniqueness
N’-(2,4-Dimethylphenyl)-N-methylformamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIOLEGNERQDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51550-40-4 (mono-hydrochloride) | |
Record name | U 40481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037696 | |
Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-74-6 | |
Record name | N′-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33089-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U 40481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33089-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2,4-dimethylphenyl)-N-methylmethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMIAMITRAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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